methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate
Description
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is a heterocyclic compound featuring a benzodiazole core with substituents at positions 1, 2, and 6. The benzodiazole system consists of a benzene ring fused with a diazole ring (two nitrogen atoms at positions 1 and 3). The methyl group at position 1 enhances steric stability, while the amino group at position 2 and the methyl ester at position 7 contribute to polarity and reactivity.
Properties
CAS No. |
945021-99-8 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diamine-Carbonyl Cyclization
The benzimidazole scaffold is classically synthesized through cyclocondensation of o-phenylenediamine derivatives with carbonyl sources. For methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate, regioselective ring closure is critical. A modified approach involves:
-
Starting with methyl 3-nitro-4-aminobenzoate, where the nitro group at position 3 ensures subsequent reduction to an amine.
-
Treating the intermediate with trimethylorthoacetate under acidic conditions (e.g., HCl in ethanol) to form the 1-methylimidazole ring.
-
Reducing the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe).
Key Data :
-
Yield: 68–72% after purification via silica gel chromatography.
-
Regioselectivity: Controlled by steric effects of the methyl ester at position 7.
Coupling Reactions for Functional Group Introduction
Amide Bond Formation with Carbodiimide Reagents
The 2-amino group can be introduced via coupling reactions. For example:
-
Reacting methyl 1-methyl-1H-benzimidazole-7-carboxylate with N-Boc-protected hydrazine using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (N,N-diisopropylethylamine) in DMF.
-
Deprotecting the Boc group with TFA (trifluoroacetic acid) to yield the free amine.
Optimized Conditions :
Microwave-Assisted Cyclization
Microwave irradiation accelerates ring-closing reactions. A protocol adapted from imidazole synthesis involves:
-
Heating a mixture of methyl 4-fluoro-5-nitrobenzoate and methylamine hydrochloride in DMF at 120°C for 1 hour.
-
Cyclizing with acetic acid under microwave conditions (800W, 15 minutes).
Advantages :
Regioselective Methylation and Esterification
Position-1 Methylation Strategies
Introducing the 1-methyl group requires careful control to avoid N-3 methylation:
-
Using methyl iodide and K₂CO₃ in acetone selectively methylates the imidazole nitrogen.
-
Alternative agents like dimethyl sulfate in aqueous NaOH yield comparable selectivity.
Critical Parameters :
Esterification via Carboxylic Acid Intermediates
The 7-carboxylate group is introduced via esterification of a carboxylic acid precursor:
-
Hydrolyzing methyl 2-amino-1-methyl-1H-benzimidazole-7-carboxylate’s methyl ester with LiOH in THF/H₂O.
-
Re-esterifying with methanol and H₂SO₄ (Fischer esterification).
Yield : 89% after recrystallization from methanol.
Case Studies from Literature
EDC/HOBt-Mediated Coupling
A representative synthesis from Ambeed (2020) involves:
-
Reacting 1-methyl-1H-imidazole-4-carboxylic acid with tert-butyl carbamate intermediates using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Cyclizing with acetic acid at 80°C to form the benzimidazole core.
Data Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Coupling | EDC, HOBt, DMF | 60°C, 2 hours | 64 |
| Cyclization | Acetic acid | 80°C, 5 hours | 76 |
HATU-Driven Amide Synthesis
A high-yielding protocol for N-(3-chlorophenyl) derivatives demonstrates scalability:
-
Coupling 1-methyl-1H-imidazole-4-carboxylic acid with 3-chloroaniline using HATU and triethylamine.
-
Purifying via silica gel chromatography (10% acetonitrile in DCM).
Yield : 76% with >95% purity (HPLC).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Optimization Opportunities
Regioselectivity in Ring Closure
Competing pathways may yield 5- or 6-carboxylate isomers. Strategies to favor the 7-position include:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or hydrogen gas.
Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe for detecting nucleic acids and proteins. Its benzodiazole ring system can interact with biological macromolecules, making it useful in bioimaging and diagnostic applications.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets. The amino group and benzodiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate with analogous heterocyclic derivatives, focusing on structural features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Heterocycle Differences :
- Benzodiazole (target compound) contains two nitrogen atoms, enabling hydrogen bonding and aromatic stability.
- Benzodithiazine () replaces two carbons with sulfur and nitrogen, introducing sulfone groups (1,1-dioxo), which increase polarity and oxidative stability .
- Benzoxazole () substitutes one nitrogen with oxygen, reducing basicity and altering electronic properties .
Substituent Effects: The amino group (target compound) enhances nucleophilicity and hydrogen-bonding capacity compared to the hydrazino or benzylidene-hydrazino groups in benzodithiazines . Ester groups (common in all compounds) improve solubility in organic solvents but reduce thermal stability compared to sulfones or oxadiazolones .
Synthetic Routes :
- Benzodithiazines () are synthesized via nucleophilic substitution and condensation reactions, leveraging hydrazine derivatives for functionalization .
- Benzoxazoles () require cyclization with aryl acids, highlighting divergent strategies for heterocycle formation .
Table 2: Physicochemical Properties
- Thermal Stability : Benzylidene-substituted derivatives () exhibit higher decomposition temperatures (310–311°C), likely due to extended conjugation and intermolecular hydrogen bonding .
- Spectral Features : Sulfone stretches (~1150–1340 cm⁻¹) and ester carbonyls (~1715–1740 cm⁻¹) are consistent across benzodithiazines, while benzodiazoles may show distinct NH₂ or C=N stretches .
Biological Activity
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate (commonly referred to as MAB) is an organic compound belonging to the benzodiazole class, characterized by a unique structural arrangement that imparts various biological activities. This article explores the biological activity of MAB, focusing on its potential applications in medicine and research, along with relevant data tables and case studies.
Chemical Structure and Properties
MAB has the molecular formula and features a benzodiazole ring with an amino group at the 2-position, a methyl group at the 1-position, and a carboxylate ester at the 7-position. This specific arrangement enhances its reactivity and ability to interact with biological macromolecules.
The mechanism of action for MAB involves its interaction with various molecular targets within biological systems. Key interactions include:
- Hydrogen Bonding: The amino group can form hydrogen bonds with nucleic acids and proteins.
- π-π Interactions: The benzodiazole ring engages in π-π stacking interactions with aromatic residues in proteins.
- Enzyme Inhibition: MAB can inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
Antimicrobial Activity
MAB has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. Research indicates:
- Minimum Inhibitory Concentration (MIC): Studies have shown that MAB exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values reported as low as 3.90 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| S. aureus MRSA ATCC 43300 | <1 |
Anticancer Activity
MAB's potential as an anticancer agent has also been explored. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
- A549 Cells: MAB demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| Fibroblasts | >10 |
Fluorescent Probe Applications
In addition to its antimicrobial and anticancer properties, MAB is being studied as a fluorescent probe for detecting nucleic acids and proteins due to its ability to interact with these macromolecules effectively. This application is particularly valuable in bioimaging and diagnostic contexts.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of MAB against various strains of S. aureus. The results indicated that not only did MAB inhibit bacterial growth effectively, but it also demonstrated low cytotoxicity towards human cells, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of MAB by examining its effects on A549 cells. The study concluded that MAB significantly inhibited cell proliferation through apoptosis induction, suggesting its potential utility in cancer therapy .
Q & A
Q. What are the common synthetic routes for methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate, and how can reaction conditions be optimized?
The synthesis of benzodiazole derivatives typically involves cyclization, functional group introduction (e.g., chloromethylation), and esterification. For example, analogous compounds are synthesized via sequential steps: (i) cyclization of substituted anilines with nitriles or carbonyl compounds to form the benzodiazole core, (ii) chloromethylation at the 2-position, and (iii) esterification at the 7-position. Optimization parameters include temperature (60–100°C for cyclization), solvent polarity (DMF or THF for nucleophilic substitution), and catalysts (e.g., CuSO₄ for click chemistry). Microwave-assisted synthesis may improve reaction efficiency and yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl and amino groups) and aromatic proton environments.
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
- X-ray crystallography : To resolve the 3D structure, hydrogen-bonding networks, and packing motifs. Tools like SHELXL (for refinement) and WinGX (for data processing) are widely used .
- IR spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. How do the functional groups in this compound influence its reactivity in organic synthesis?
The 2-amino group participates in nucleophilic substitution or condensation reactions, while the ester moiety at the 7-position is susceptible to hydrolysis (acidic/basic conditions) or transesterification. The methyl group on the diazole ring may sterically hinder certain reactions. For example, the chloromethyl analog undergoes nucleophilic substitution with amines or thiols, while the ester group can be converted to carboxylic acids for further derivatization .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder in flexible substituents : The methyl or ester groups may exhibit rotational disorder, requiring multi-component refinement in SHELXL.
- Hydrogen bonding ambiguity : Use of DFIX or DANG constraints to model H-bond distances accurately.
- Twinned crystals : Employing TWIN commands in SHELXL or alternative software like PLATON for detwinning .
Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly design?
Graph set analysis (e.g., Etter’s formalism) categorizes H-bond motifs (e.g., R₂²(8) rings or chains) to predict packing behavior. For benzodiazoles, the amino and ester groups often form N–H⋯O or O–H⋯N interactions, stabilizing layered or helical arrangements. Computational tools like Mercury (CCDC) visualize these networks, aiding in co-crystal design .
Q. How should researchers resolve contradictions in reported spectroscopic data or bioactivity results for this compound?
- Re-evaluate experimental conditions : Ensure consistency in solvent, pH, and temperature during data collection.
- Cross-validate with orthogonal methods : Compare NMR data with X-ray results or recompute MS fragmentation patterns.
- Statistical analysis : Use software like Olex2 or CrystalExplorer to assess crystallographic parameter outliers .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These models correlate with reactivity (e.g., nucleophilic attack at the ester group) and spectroscopic transitions. Software like Gaussian or ORCA is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
